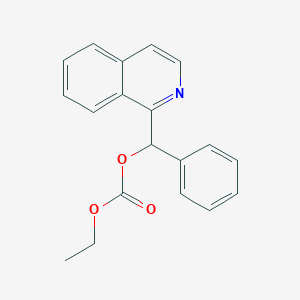
5-Methyl-2-phenyl-4-tetradecanoyl-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-phenyl-4-tetradecanoyl-1H-pyrazol-5(4H)-one: is a synthetic organic compound belonging to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with a methyl group, a phenyl group, and a tetradecanoyl group. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-4-tetradecanoyl-1H-pyrazol-5(4H)-one typically involves the following steps:
Formation of the Pyrazolone Ring: The initial step involves the condensation of an appropriate β-keto ester with hydrazine hydrate to form the pyrazolone ring.
Substitution Reactions: The pyrazolone ring is then subjected to substitution reactions to introduce the methyl and phenyl groups. This can be achieved through alkylation and arylation reactions using suitable alkyl halides and aryl halides, respectively.
Acylation: The final step involves the acylation of the pyrazolone ring with tetradecanoyl chloride in the presence of a base such as pyridine or triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of 3-Methyl-1-phenyl-4-tetradecanoyl-1H-pyrazol-5(4H)-one follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Controlled to maximize product formation and minimize side reactions.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-phenyl-4-tetradecanoyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Substituted pyrazolone derivatives with new alkyl or aryl groups.
Aplicaciones Científicas De Investigación
3-Methyl-1-phenyl-4-tetradecanoyl-1H-pyrazol-5(4H)-one has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, analgesic, and antipyretic agent.
Biological Studies: Studied for its interactions with biological targets such as enzymes and receptors.
Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-phenyl-4-tetradecanoyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate these targets, resulting in therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Phenyl-3-methyl-4-acetyl-1H-pyrazol-5(4H)-one
- 3-Methyl-1-phenyl-4-butyryl-1H-pyrazol-5(4H)-one
- 3-Methyl-1-phenyl-4-hexanoyl-1H-pyrazol-5(4H)-one
Comparison
Compared to similar compounds, 3-Methyl-1-phenyl-4-tetradecanoyl-1H-pyrazol-5(4H)-one is unique due to its longer tetradecanoyl chain, which may influence its lipophilicity, biological activity, and interaction with molecular targets. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
Propiedades
Número CAS |
116655-20-0 |
|---|---|
Fórmula molecular |
C24H36N2O2 |
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
5-methyl-2-phenyl-4-tetradecanoyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C24H36N2O2/c1-3-4-5-6-7-8-9-10-11-12-16-19-22(27)23-20(2)25-26(24(23)28)21-17-14-13-15-18-21/h13-15,17-18,23H,3-12,16,19H2,1-2H3 |
Clave InChI |
TZIWTXKUDFFQOJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)C1C(=NN(C1=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine](/img/structure/B12911635.png)




![Glycine, N-[2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-1-oxopropyl]-](/img/structure/B12911663.png)
![7-Oxo-2-(piperidin-1-yl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12911668.png)


